An In-depth Technical Guide to (3-Methyloxiran-2-yl)methanol (CAS 872-38-8)
An In-depth Technical Guide to (3-Methyloxiran-2-yl)methanol (CAS 872-38-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methyloxiran-2-yl)methanol, with the Chemical Abstracts Service (CAS) number 872-38-8, is a versatile bifunctional organic compound. It incorporates both a reactive epoxide ring and a primary alcohol functional group.[1] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the preparation of complex molecules in the pharmaceutical and materials science sectors. Its chirality and the strain of the oxirane ring allow for a variety of stereoselective transformations.
This technical guide provides a comprehensive overview of the core properties of (3-Methyloxiran-2-yl)methanol, including its physicochemical characteristics, spectroscopic data, synthesis, and biological relevance, with a focus on its potential role in drug development.
Physicochemical Properties
The key physicochemical properties of (3-Methyloxiran-2-yl)methanol are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| CAS Number | 872-38-8 | [2] |
| Molecular Formula | C₄H₈O₂ | [1][2] |
| Molecular Weight | 88.11 g/mol | [2][3] |
| IUPAC Name | (3-methyloxiran-2-yl)methanol | [2] |
| Synonyms | 2,3-Epoxybutanol, (3-Methyl-oxiran-2-yl)-methanol | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 156.2 °C at 760 mmHg | [5] |
| Density | 1.063 g/cm³ | [5] |
| Flash Point | 69.9 °C | [5] |
| Storage Temperature | Refrigerator (2-8 °C) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
A Certificate of Analysis for (3-Methyloxiran-2-yl)methanol confirms that its ¹H NMR spectrum is consistent with its structure.[3] Based on the structure, the following proton signals are expected: a doublet for the methyl protons, multiplets for the oxirane ring protons, and signals corresponding to the hydroxymethyl protons and the hydroxyl proton.
Infrared (IR) Spectroscopy
The IR spectrum of the related compound, 2,3-epoxybutane, would show characteristic peaks for C-H stretching of the alkyl and oxirane groups, as well as the distinctive C-O-C stretching of the epoxide ring. The presence of the hydroxyl group in (3-Methyloxiran-2-yl)methanol would introduce a broad O-H stretching band and a C-O stretching band.
Mass Spectrometry (MS)
The mass spectrum of 2,3-epoxybutane, a structural analog, is available in the NIST WebBook.[6][7] For (3-Methyloxiran-2-yl)methanol, the molecular ion peak would be expected at m/z = 88.11. Fragmentation patterns would likely involve the loss of a hydroxymethyl group or cleavage of the oxirane ring.
Synthesis
The primary method for the synthesis of 2,3-epoxyalcohols like (3-Methyloxiran-2-yl)methanol is the epoxidation of the corresponding allylic alcohol. The Sharpless asymmetric epoxidation is a particularly powerful method for achieving high enantioselectivity.[8][9]
Experimental Protocol: Sharpless Asymmetric Epoxidation of Crotyl Alcohol
This protocol provides a general methodology for the synthesis of (3-Methyloxiran-2-yl)methanol from crotyl alcohol.
Materials:
-
Crotyl alcohol
-
Titanium (IV) isopropoxide
-
(+)-Diethyl tartrate (for (2R,3R)-epoxide) or (-)-Diethyl tartrate (for (2S,3S)-epoxide)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)
-
Anhydrous dichloromethane (DCM)
-
3Å molecular sieves
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon) is charged with anhydrous DCM and powdered 3Å molecular sieves.
-
The flask is cooled to -20 °C.
-
Titanium (IV) isopropoxide is added, followed by the dropwise addition of the appropriate enantiomer of diethyl tartrate.
-
The mixture is stirred at -20 °C for 30 minutes.
-
Crotyl alcohol is added dropwise, and the mixture is stirred for another 30 minutes.
-
A solution of TBHP is added dropwise via the dropping funnel, maintaining the temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Workflow Diagram:
Biological Activity and Signaling Pathways
While specific signaling pathways involving (3-Methyloxiran-2-yl)methanol are not extensively documented, its structural class, allylic epoxides, is known to have significant biological activity. These compounds can be formed in vivo from the metabolic activation of various xenobiotics.[10][11] The electrophilic nature of the epoxide ring allows for covalent binding to nucleophilic macromolecules such as DNA, which can lead to genotoxicity.
Bioactivation and Detoxification Pathway
The metabolic fate of compounds that can form allylic epoxides is a balance between bioactivation and detoxification. Bioactivation, often mediated by cytochrome P450 enzymes, leads to the formation of the reactive epoxide. This epoxide can then either be detoxified by enzymes such as epoxide hydrolase or glutathione S-transferase, or it can react with cellular nucleophiles like DNA to form adducts.[10][11]
Signaling Pathway Diagram:
Applications in Drug Development
The chiral nature and reactive functional groups of (3-Methyloxiran-2-yl)methanol make it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals. The epoxide ring can be opened by a variety of nucleophiles in a regio- and stereoselective manner, allowing for the introduction of diverse functionalities. This is particularly important in the development of drugs where stereochemistry plays a critical role in efficacy and safety.
Safety and Handling
(3-Methyloxiran-2-yl)methanol is a combustible liquid and is harmful if swallowed or in contact with skin. It causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
(3-Methyloxiran-2-yl)methanol is a key chiral building block with significant potential in organic synthesis and drug development. Its well-defined physicochemical properties and the reactivity of its epoxide and alcohol functionalities allow for its use in the construction of complex molecular architectures. Understanding its synthesis, spectroscopic characterization, and potential biological activities is crucial for its effective and safe utilization in research and development.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. (3-Methyloxiran-2-yl)methanol | C4H8O2 | CID 234485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. (3-methyloxiran-2-yl)methanol | 872-38-8 | Buy Now [molport.com]
- 5. Cas 872-38-8,(3-methyloxiran-2-yl)methanol | lookchem [lookchem.com]
- 6. 2,3-Epoxybutane [webbook.nist.gov]
- 7. 2,3-Epoxybutane [webbook.nist.gov]
- 8. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]
- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 10. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
